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Compound of Interest

Compound Name: Fluticasone acetate

Cat. No.: B122915

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for
fluticasone acetate, a glucocorticoid steroid. The synthesis is a multi-step process
commencing from the readily available steroid precursor, flumethasone. This document details
the chemical transformations, key intermediates, and experimental protocols, with all
guantitative data summarized for clarity.

Core Synthesis Pathway

The synthesis of fluticasone acetate, identified as fluticasone propionate impurity C, involves
a series of chemical transformations starting from flumethasone. The key strategic steps
include the oxidative cleavage of the C17 side chain of flumethasone to form a carboxylic acid,
followed by thioesterification and subsequent S-fluoromethylation. The distinguishing step for
producing the acetate ester is the acylation of the 17a-hydroxyl group.

A detailed, step-by-step synthesis pathway is outlined below:
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Figure 1. Overall synthesis pathway for Fluticasone Acetate from Flumethasone.

Precursors and Key Intermediates

The primary precursor for the synthesis of fluticasone acetate is Flumethasone. The synthesis

proceeds through several key intermediates as detailed in the pathway above.

Precursor/intermediate

Chemical Name

Role in Synthesis

Flumethasone

6a,90-Difluoro-11B3,17a,21-
trihydroxy-16a-methylpregna-
1,4-diene-3,20-dione

Starting Material

Compound |

60,9a-Difluoro-113,17a-
dihydroxy-16a-methyl-3-0xo-
androsta-1,4-diene-17[3-

carboxylic acid

Key intermediate after

oxidative cleavage

Intermediate Il

60,90a-Difluoro-113,17a-
dihydroxy-16a-methyl-3-oxo-
androsta-1,4-diene-17[3-

carbothioic acid

Intermediate after introduction

of the thioic acid group

Intermediate Il

S-Fluoromethyl 6a,9a-difluoro-
113,17a-dihydroxy-16a-
methyl-3-oxo-androsta-1,4-

diene-17(-carbothioate

Intermediate after S-

fluoromethylation

Fluticasone Acetate

S-Fluoromethyl 17a-acetoxy-
60,9a-difluoro-11p-hydroxy-
16a-methyl-3-oxo-androsta-
1,4-diene-17(3-carbothioate

Final Product

Quantitative Data Summary

The following table summarizes the reported yields and purities for the initial step of the

synthesis.
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Reaction Starting ] ] Referenc
. Product Reagents Yield (%) Purity (%)
Step Material
Periodic
o Acid,
Oxidative Flumethas Compound
Tetrahydrof  99.12 98 [1]
Cleavage one I
uran,
Water

Experimental Protocols

Step 1: Synthesis of 6a,9a-Difluoro-113,17a-dihydroxy-
16a-methyl-3-oxo-androsta-1,4-diene-17B-carboxylic
acid (Compound I)

This protocol is based on the synthesis of a key intermediate as described in patent literature.

[1]

Materials:

Flumethasone: 30.0 g

Periodic Acid: 25.0 g

Tetrahydrofuran (THF): 165 mL

Purified Water: 225 mL + 225 mL + 90 mL

Procedure:

e Ina 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of
tetrahydrofuran with stirring.

 In a separate container, dissolve 25.0 g of periodic acid in 225 mL of water.

» Slowly add the periodic acid solution to the reaction flask.
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e Maintain the reaction temperature between 0-20°C and continue stirring for 2 hours.
» After the reaction is complete, add 225 mL of purified water to the reaction solution.
o Control the temperature at 0-20°C and stir for 40 minutes to induce crystallization.

o Collect the precipitate by suction filtration.

e Wash the filter cake with 90 mL of water.

e Dry the filter cake at 40°C to obtain an off-white solid of Compound 1.

Expected Outcome:

e Yield: 28.72 g (99.12%)[1]

e Purity: 98%[1]
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Figure 2. Experimental workflow for the synthesis of Compound I.

Subsequent Synthesis Steps (General Pathway)
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Following the synthesis of Compound I, the pathway to fluticasone acetate involves the
following general transformations as inferred from related syntheses:[2]

o Thioesterification of Compound I: Compound | is reacted with a sulfurating agent (e.qg.,
Lawesson's reagent or HzS in the presence of a coupling agent) to form the corresponding
17(3-carbothioic acid.

o Acylation of the 17a-hydroxyl group: The 17a-hydroxyl group of the carbothioic acid
intermediate is then esterified using an acylating agent. For fluticasone acetate, this would
be an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a
base.

o S-Fluoromethylation: The final step involves the alkylation of the sulfur atom with a
fluoromethylating agent, such as bromofluoromethane, to yield fluticasone acetate.

Detailed experimental protocols and quantitative data for these latter steps for the specific
synthesis of fluticasone acetate are not extensively available in the public domain, as it is
often characterized as an impurity. However, the general procedures for these transformations
are well-established in steroid chemistry. Researchers should adapt protocols from the
synthesis of analogous compounds like fluticasone propionate, substituting the appropriate
acylating agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b122915#fluticasone-acetate-synthesis-pathway-and-
precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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